4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride
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Overview
Description
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2NO. It is characterized by the presence of a piperidine ring substituted with a difluorophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The difluorophenoxy group is believed to play a crucial role in its activity, potentially affecting various cellular processes. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride include:
3-[(3,4-Difluorophenoxy)methyl]piperidine: This compound has a similar structure but differs in the position of the piperidine ring substitution.
4-[(3,4-Trifluoromethoxy)phenoxy]piperidine: This compound contains a trifluoromethoxy group instead of a difluorophenoxy group, leading to different chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMBTSXGIERPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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